

A Comparative Analysis of Topical Janus Kinase Inhibitors in Dermatological Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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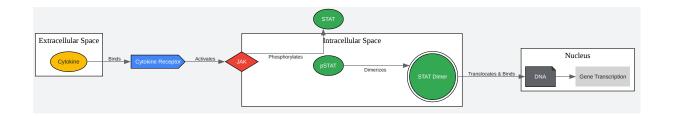
The landscape of topical treatments for inflammatory skin diseases is rapidly evolving, with Janus kinase (JAK) inhibitors emerging as a promising class of non-steroidal therapies. This guide provides a comparative overview of the clinical trial data for several topical JAK inhibitors, including ruxolitinib, tofacitinib, and delgocitinib. While the direct comparison of these agents is complex due to variations in studied indications and trial designs, this document aims to present the available data in a clear and structured format to aid in research and development decisions.

This guide also addresses **CEE321**, a topical pan-JAK inhibitor whose development was discontinued by Novartis. Due to an unfavorable risk-benefit profile identified in a Phase 1 trial, publicly available quantitative data for **CEE321** is limited.

The JAK-STAT Signaling Pathway

Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammatory and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can modulate the inflammatory cascades implicated in various dermatological conditions.





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Figure 1: Simplified JAK-STAT Signaling Pathway.

Cross-Study Comparison of Topical JAK Inhibitors

The following tables summarize key efficacy and safety data from Phase 2 and Phase 3 clinical trials of topical ruxolitinib, tofacitinib, and delgocitinib. It is important to note that these trials were conducted in different patient populations and for different indications, which precludes direct head-to-head comparisons.

Table 1: Efficacy of Topical JAK Inhibitors in Atopic Dermatitis



Drug (Concentration)	Trial	Primary Endpoint	Efficacy Result	Vehicle/Placeb o Result
Ruxolitinib (1.5%)	TRuE-AD1 (Phase 3)	IGA-TS at Week 8	53.8%	15.1%
Ruxolitinib (1.5%)	TRuE-AD2 (Phase 3)	IGA-TS at Week 8	51.3%	7.6%
Tofacitinib (2%)	Phase 2a[1][2]	% change from baseline in EASI at Week 4	-81.7%	-29.9%
Delgocitinib (0.5%)	Phase 3 (Japan)	% change from baseline in mEASI	Data not specified in abstract	Data not specified in abstract

IGA-TS: Investigator's Global Assessment Treatment Success (score of 0 or 1 and a ≥2-grade improvement from baseline). EASI: Eczema Area and Severity Index. mEASI: modified Eczema Area and Severity Index.

Table 2: Efficacy of Topical JAK Inhibitors in Psoriasis and Other Indications



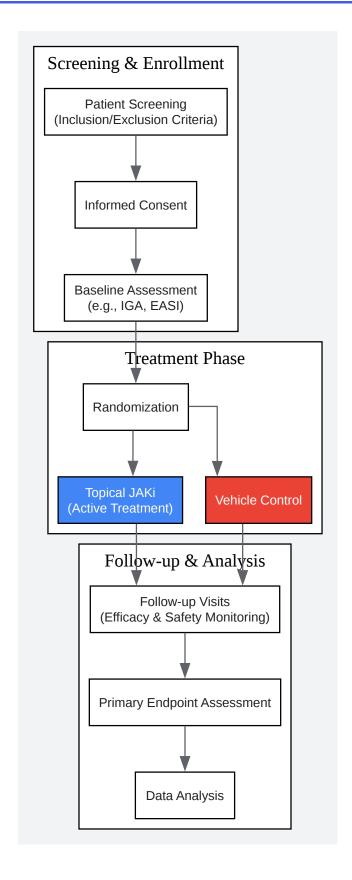
Drug (Concentrat ion)	Indication	Trial	Primary Endpoint	Efficacy Result	Vehicle/Plac ebo Result
Tofacitinib (2%)	Plaque Psoriasis	Phase 2b[4] [5]	PGA-C clear/almost clear & ≥2 grade improvement at Week 8	22.5% (BID)	11.3% (BID)
Ruxolitinib (1.5%)	Vitiligo	TRuE-V1 (Phase 3)[6]	F-VASI75 at Week 24	29.8%	7.4%
Ruxolitinib (1.5%)	Vitiligo	TRuE-V2 (Phase 3)[6]	F-VASI75 at Week 24	30.9%	11.4%
Delgocitinib (20 mg/g)	Chronic Hand Eczema	DELTA 1 (Phase 3)	IGA-CHE-TS at Week 16	20%	10%
Delgocitinib (20 mg/g)	Chronic Hand Eczema	DELTA 2 (Phase 3)	IGA-CHE-TS at Week 16	29%	7%

PGA-C: Physician's Global Assessment - Calculated. F-VASI75: ≥75% improvement from baseline in the Facial Vitiligo Area Scoring Index. IGA-CHE-TS: Investigator's Global Assessment for Chronic Hand Eczema Treatment Success.

Experimental Protocols and Methodologies

The clinical trials referenced in this guide followed rigorous, double-blind, randomized, and vehicle-controlled designs. Below is a generalized workflow and summaries of the methodologies for the key trials.





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Figure 2: Generalized Clinical Trial Workflow for a Topical Drug.



Ruxolitinib (TRuE-AD Trials for Atopic Dermatitis)[1][2]

- Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled studies (TRuE-AD1 and TRuE-AD2).
- Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 3%-20% affected body surface area (BSA).
- Intervention: Patients were randomized (2:2:1) to apply 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream twice daily for 8 weeks.
- Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of 0/1 and ≥2-grade improvement from baseline) at week 8.

Tofacitinib (Phase 2b Trial for Psoriasis)[6][7]

- Design: A 12-week, randomized, double-blind, parallel-group, vehicle-controlled Phase 2b study.
- Participants: Adults with mild to moderate plague psoriasis.
- Intervention: Tofacitinib ointment (2% and 1%) applied once or twice daily.
- Primary Endpoint: The proportion of patients with a Calculated Physician's Global
 Assessment (PGA-C) of clear or almost clear and a ≥2 grade improvement from baseline at
 Weeks 8 and 12.

Delgocitinib (DELTA 1 and DELTA 2 Trials for Chronic Hand Eczema)[9][10]

- Design: Two multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials.
- Participants: Adults with moderate to severe chronic hand eczema.
- Intervention: Twice-daily application of delgocitinib cream 20 mg/g versus a cream vehicle for 16 weeks.



 Primary Endpoint: The proportion of patients achieving IGA for Chronic Hand Eczema (IGA-CHE) treatment success at week 16.

The Case of CEE321

CEE321 was developed as a "soft" topical pan-JAK inhibitor, designed for potent local activity in the skin with rapid systemic clearance to minimize side effects. Preclinical data suggested a high concentration in the skin with significantly lower levels in the blood. However, Novartis discontinued the program after a Phase 1 trial involving healthy subjects and atopic dermatitis patients due to an unfavorable benefit-risk profile. The specific adverse events or lack of efficacy leading to this decision have not been publicly detailed.

Conclusion

Topical JAK inhibitors represent a significant advancement in the treatment of various inflammatory skin conditions. The clinical trial data for ruxolitinib, tofacitinib, and delgocitinib demonstrate their potential to improve clinical outcomes in atopic dermatitis, psoriasis, vitiligo, and chronic hand eczema. However, the discontinuation of **CEE321** highlights the challenges in developing topical therapies that balance efficacy with an acceptable safety profile. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further guiding their optimal use in clinical practice and informing the development of next-generation topical immunomodulators.

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- To cite this document: BenchChem. [A Comparative Analysis of Topical Janus Kinase Inhibitors in Dermatological Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935755#cross-study-comparison-of-cee321-phase-1-data-with-other-topical-jaki]

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